(Butan-2-yl)(3-phenylpropyl)amine

説明

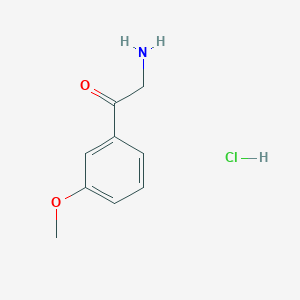

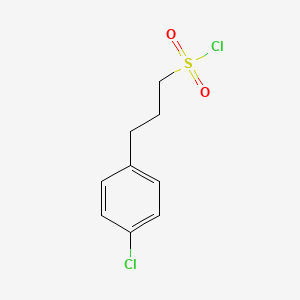

“(Butan-2-yl)(3-phenylpropyl)amine” is a chemical compound with the CAS Number 240494-09-1 . It has a molecular formula of C13H21N and a molecular weight of 191.31 .

Molecular Structure Analysis

The molecular structure of “(Butan-2-yl)(3-phenylpropyl)amine” consists of a butan-2-yl group and a 3-phenylpropyl group attached to a nitrogen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . In this case, “(Butan-2-yl)(3-phenylpropyl)amine” would be classified as a secondary amine, as it has two carbon atoms bonded directly to the nitrogen atom.Chemical Reactions Analysis

Amines, including “(Butan-2-yl)(3-phenylpropyl)amine”, can undergo a variety of reactions. They can react with acyl chlorides and acid anhydrides to form amides . They can also react with strong acids to form ammonium salts . Additionally, primary amines can react with carbonyl compounds to form imines .Physical And Chemical Properties Analysis

“(Butan-2-yl)(3-phenylpropyl)amine” has a molecular weight of 191.31 . The physical and chemical properties of amines can vary widely depending on their structure. For example, primary and secondary amines are capable of hydrogen bonding, which can affect their boiling points and solubility in water .科学的研究の応用

Palladium-catalyzed Reactions

(Butan-2-yl)(3-phenylpropyl)amine is involved in palladium-catalyzed decarboxylative coupling reactions, demonstrating high reactivities and functional group tolerance, which is crucial for synthesizing complex molecules in organic chemistry (Moon, Jang, & Lee, 2009).

Synthesis of LDL Receptor Upregulators

It serves as a building block in the synthesis of compounds that upregulate the LDL receptor, highlighting its potential in developing therapeutic agents to manage cholesterol levels (Ito et al., 2002).

Catalysis in Urethane Formation

The compound has been studied for its role in catalyzing urethane formation, aiding in polyurethane catalyst design and development through both experimental and theoretical approaches (Waleed et al., 2022).

Kinetic Resolution of Amines

Its derivatives are used in the kinetic resolution of amines, a process essential for producing enantiomerically pure substances, which are important in pharmaceuticals and materials science (Nechab et al., 2007).

Synthesis of Phosphorescent Materials

(Butan-2-yl)(3-phenylpropyl)amine derivatives are key intermediates in the synthesis of phosphorescent materials, showing potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Volpi, Garino, & Nervi, 2012).

Chemical Rearrangements

Research has also explored its involvement in chemical rearrangements, such as azetidinium cation intermediates, which are significant in synthetic organic chemistry for constructing complex molecular architectures (Blakemore, Chiva, & Thistlethwaite, 2011).

Drug Synthesis and Development

Furthermore, (Butan-2-yl)(3-phenylpropyl)amine is utilized in the synthesis of intermediates for drug development, demonstrating its critical role in pharmaceutical chemistry (Kolla et al., 2006).

Safety and Hazards

The safety and hazards associated with a specific amine depend on its specific structure and properties. For example, some amines can be flammable, harmful if swallowed, and can cause skin and eye irritation . It’s important to handle all chemicals, including amines, with appropriate safety precautions.

作用機序

Target of Action

The primary targets of (Butan-2-yl)(3-phenylpropyl)amine are Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of cellular functions.

Mode of Action

It is known that primary aliphatic amines can be cleanly mono-alkylated by unactivated secondary alkyl iodides in the presence of visible light and a copper catalyst . This suggests that (Butan-2-yl)(3-phenylpropyl)amine might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that biogenic amines, a class of compounds to which (butan-2-yl)(3-phenylpropyl)amine belongs, can regulate various physiological functions such as growth and blood pressure control, nerve conduction, and immune system function . They can also cause disorders in the nervous, respiratory, and cardiovascular systems when consumed in high concentrations .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Butan-2-yl)(3-phenylpropyl)amine. For instance, fluorescence quenching studies have shown that the action of similar compounds can be affected by factors such as temperature, viscosity, and solvent polarity .

特性

IUPAC Name |

N-(3-phenylpropyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMRYTQMJANQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)(3-phenylpropyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)

![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)

![7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one](/img/structure/B3118564.png)

![(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118572.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118577.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118583.png)